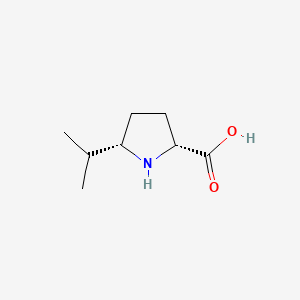
NCO I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“NCO I” appears to refer to two different entities depending on the context. In a military context, “NCO I” refers to a Non-Commissioned Officer in Charge, an individual in the enlisted ranks of a military unit who has limited command authority over others in the unit . In a chemical context, “NCO I” could refer to an isocyanate group (NCO) in chemistry, particularly in the context of polyurethane synthesis .
Synthesis Analysis
In the context of polyurethane synthesis, NCO groups are critical. They react with polyols to form polyurethanes. The NCO/OH ratio is crucial in determining the properties of the resulting polyurethane . For instance, Thermo Scientific’s FastDigest NcoI is a restriction enzyme that recognizes the C^CATGG site and cuts best at 37°C in 5–15 minutes .
Molecular Structure Analysis
The cyanate ion (NCO-) is an anion composed of one oxygen atom, one carbon atom, and one nitrogen atom, in the order [OCN]. It possesses 1 unit of a negative charge, borne by the nitrogen atom . The Lewis structure of NCO- shows that Carbon forms a triple bond with the Nitrogen atom and a single bond with the Oxygen atom .
Chemical Reactions Analysis
Isocyanates reactions are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . The NCO group reacts with water and biological (macro)molecules, forming urea . The reaction of diisocyanates with polyols forms polyurethanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of NCO I in a chemical context would depend on the specific isocyanate or polyurethane being discussed. For example, the NCO/OH ratio in a polyurethane can significantly affect its properties, such as hardness and susceptibility to physical aging .
作用機序
Safety and Hazards
In a military context, the Safety NCO oversees the unit’s safety program, educates personnel on safety regulations, monitors and evaluates the unit’s mishap rate, evaluates all work areas for hazards, identifies risks, and recommends fix action . In a chemical context, isocyanates, including those with NCO groups, can pose health risks, including respiratory and skin irritation .
将来の方向性
In a military context, the future of the NCO I role involves continuous professional development, with a focus on leadership, communication, and technical skills specific to their military occupational specialty . In a chemical context, future directions could involve developing safer and more efficient methods for synthesizing and using isocyanates, as well as exploring new applications for polyurethanes .
特性
CAS番号 |
107824-63-5 |
|---|---|
製品名 |
NCO I |
分子式 |
C9H5FO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



